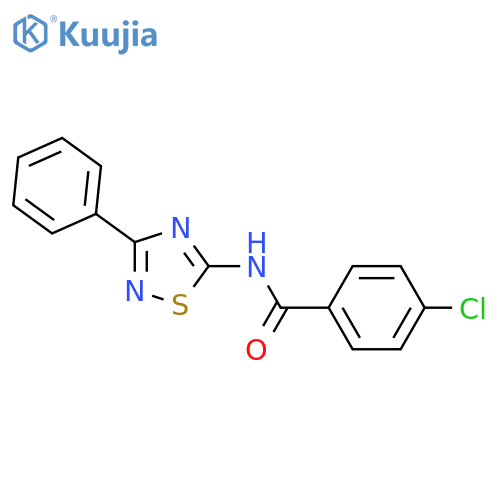Cas no 19922-23-7 (4-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide)
4-クロロ-N-(3-フェニル-1,2,4-チアジアゾール-5-イル)ベンズアミドは、有機合成中間体として重要な化合物です。ベンズアミド骨格と1,2,4-チアジアゾール環が結合した特異な構造を持ち、医薬品開発や材料科学分野での応用が期待されます。特に、チアジアゾール環の電子特性と芳香族アミド基の安定性を併せ持つため、生物活性化合物の設計において有用な分子骨格を提供します。高い純度と結晶性を有し、X線結晶構造解析にも適した特性を示します。また、クロロ置換基の存在により、さらなる官能基導入の反応点として利用可能です。

19922-23-7 structure
商品名:4-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
CAS番号:19922-23-7
MF:C15H10ClN3OS
メガワット:315.777400493622
CID:5407842
4-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- 4-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
-
- インチ: 1S/C15H10ClN3OS/c16-12-8-6-11(7-9-12)14(20)18-15-17-13(19-21-15)10-4-2-1-3-5-10/h1-9H,(H,17,18,19,20)
- InChIKey: ZWTDQYDEOKABAQ-UHFFFAOYSA-N
- ほほえんだ: C(NC1SN=C(C2=CC=CC=C2)N=1)(=O)C1=CC=C(Cl)C=C1
4-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3394-1091-2μmol |
4-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |
19922-23-7 | 2μmol |
$57.0 | 2023-09-11 | ||
| Life Chemicals | F3394-1091-10μmol |
4-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |
19922-23-7 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3394-1091-4mg |
4-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |
19922-23-7 | 4mg |
$66.0 | 2023-09-11 | ||
| Life Chemicals | F3394-1091-5mg |
4-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |
19922-23-7 | 5mg |
$69.0 | 2023-09-11 | ||
| Life Chemicals | F3394-1091-3mg |
4-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |
19922-23-7 | 3mg |
$63.0 | 2023-09-11 | ||
| Life Chemicals | F3394-1091-10mg |
4-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |
19922-23-7 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
| Enamine | EN300-26868385-0.05g |
4-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |
19922-23-7 | 90% | 0.05g |
$2755.0 | 2023-07-10 | |
| Life Chemicals | F3394-1091-2mg |
4-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |
19922-23-7 | 2mg |
$59.0 | 2023-09-11 | ||
| Life Chemicals | F3394-1091-5μmol |
4-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |
19922-23-7 | 5μmol |
$63.0 | 2023-09-11 | ||
| Life Chemicals | F3394-1091-1mg |
4-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |
19922-23-7 | 1mg |
$54.0 | 2023-09-11 |
4-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide 関連文献
-
2. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
19922-23-7 (4-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide) 関連製品
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
